molecular formula C20H24Cl2N4O2 B10856844 6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one

6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one

Cat. No.: B10856844
M. Wt: 423.3 g/mol
InChI Key: WYUIJDCKOPRFJO-HXPMCKFVSA-N
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Description

IACS-15414 is a potent and orally active inhibitor of the Src homology 2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. It plays a crucial role in various signaling pathways, particularly those involved in cell proliferation and differentiation. SHP2 is implicated in several cancers, making it a significant target for cancer therapy .

Preparation Methods

The synthesis of IACS-15414 involves structure-based drug design techniques. Initially, in silico screening techniques were employed using the crystal structure of the SHP2 mutant T468 protein as a model. This led to the identification of a pyrrolopyrimidinone scaffold. Subsequent optimization involved substituting the scaffold with pyrrolopyrimidine and pyrimidone, ultimately resulting in the optimal SHP2 inhibitor candidate, IACS-15414 .

Chemical Reactions Analysis

IACS-15414 undergoes various chemical reactions, primarily focusing on its interaction with SHP2. It binds to the active site of SHP2, inhibiting its phosphatase activity. This inhibition affects downstream signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. The compound does not bind to the human Ether-à-go-go-Related Gene (hERG) channel at concentrations up to 50 micromolar nor does it exhibit any functional activity in the manual patch clamp assay at concentrations up to 100 micromolar .

Scientific Research Applications

IACS-15414 has significant applications in scientific research, particularly in cancer therapy. It has been shown to suppress MAPK pathway signaling in tumors in a time-dependent and dose-dependent manner. The compound exhibits significant anti-tumor efficacy in mouse xenograft models, including MIA PaCa-2 and KYSE-520. Additionally, IACS-15414 is used in studies to understand the role of SHP2 in various cancers and to develop targeted therapies .

Mechanism of Action

IACS-15414 exerts its effects by inhibiting the phosphatase activity of SHP2. SHP2 is a key downstream regulator of several receptor tyrosine kinases and cytokine receptors. In healthy cells, SHP2 is mainly in an autoinhibited, inactive form. Upon binding of phosphopeptides to the N-SH2 domain, SHP2 is activated. IACS-15414 binds to the active site of SHP2, preventing its activation and subsequent downstream signaling. This inhibition affects pathways such as the RAS-Erk signaling pathway, which is crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

IACS-15414 is compared with other SHP2 inhibitors such as TNO155 and CNBCA. While TNO155 and CNBCA also target SHP2, IACS-15414 has shown better potency and selectivity. For instance, CNBCA showed a 5.7-fold better potency against SHP2 enzyme activity in vitro compared to its parent compound . IACS-15414 exhibits significant anti-tumor efficacy in vivo, making it a promising candidate for cancer therapy .

Similar Compounds:
  • TNO155
  • CNBCA
  • BBP-398 (IACS-15509)

Properties

Molecular Formula

C20H24Cl2N4O2

Molecular Weight

423.3 g/mol

IUPAC Name

6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4-one

InChI

InChI=1S/C20H24Cl2N4O2/c1-12-19(23)20(11-28-12)6-8-25(9-7-20)16-10-17(27)26(13(2)24-16)15-5-3-4-14(21)18(15)22/h3-5,10,12,19H,6-9,11,23H2,1-2H3/t12-,19+/m0/s1

InChI Key

WYUIJDCKOPRFJO-HXPMCKFVSA-N

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C3=CC(=O)N(C(=N3)C)C4=C(C(=CC=C4)Cl)Cl)CO1)N

Canonical SMILES

CC1C(C2(CCN(CC2)C3=CC(=O)N(C(=N3)C)C4=C(C(=CC=C4)Cl)Cl)CO1)N

Origin of Product

United States

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